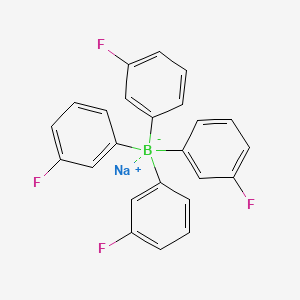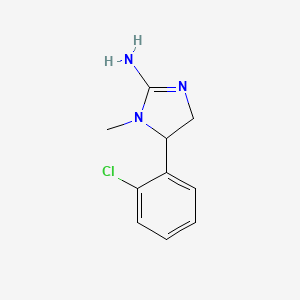
5-(2-Chlorophenyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(2-Chlorophenyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine is a chemical compound that belongs to the class of imidazoline derivatives. This compound is characterized by the presence of a chlorophenyl group attached to an imidazoline ring, which is further substituted with a methyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chlorophenyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine typically involves the reaction of 2-chlorobenzylamine with methyl isocyanide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for the addition of reagents and control of reaction parameters can further enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5-(2-Chlorophenyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroimidazole derivatives.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions include various substituted imidazole and dihydroimidazole derivatives, which can have different biological and chemical properties.
Wissenschaftliche Forschungsanwendungen
5-(2-Chlorophenyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-(2-Chlorophenyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine involves its interaction with specific molecular targets in the body. The compound is believed to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is thought to involve modulation of neurotransmitter systems and inhibition of specific enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chlorophenyl-1-methylimidazole: Similar structure but lacks the dihydro component.
1-Methyl-4,5-dihydroimidazole: Lacks the chlorophenyl group.
2-Chlorophenyl-4,5-dihydroimidazole: Lacks the methyl group.
Uniqueness
5-(2-Chlorophenyl)-1-methyl-4,5-dihydro-1H-imidazol-2-amine is unique due to the combination of its chlorophenyl and methyl substituents on the imidazoline ring. This unique structure imparts specific chemical and biological properties that are not observed in its analogs, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
89145-76-6 |
|---|---|
Molekularformel |
C10H12ClN3 |
Molekulargewicht |
209.67 g/mol |
IUPAC-Name |
5-(2-chlorophenyl)-1-methyl-4,5-dihydroimidazol-2-amine |
InChI |
InChI=1S/C10H12ClN3/c1-14-9(6-13-10(14)12)7-4-2-3-5-8(7)11/h2-5,9H,6H2,1H3,(H2,12,13) |
InChI-Schlüssel |
DGTWYIOULAKAFA-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(CN=C1N)C2=CC=CC=C2Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



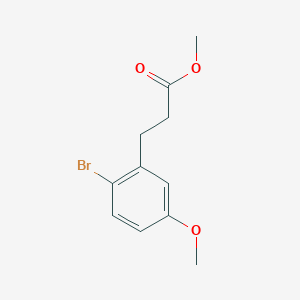

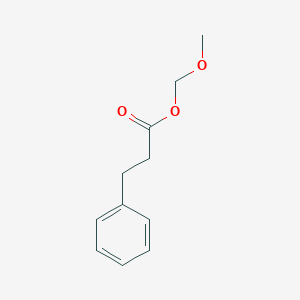
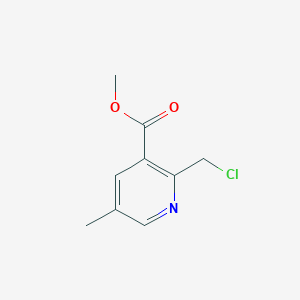
![2-Phenyl-5-[4-(2-pyrimidinyl)-1-piperazinyl]-2H-1,2,3-triazole-4-carbonitrile](/img/structure/B14134064.png)
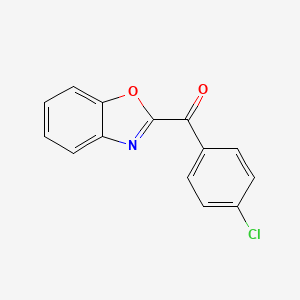
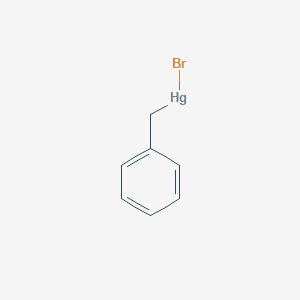
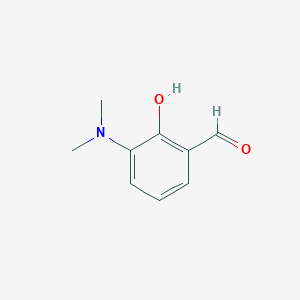
![benzyl N-[3-(methylamino)propyl]carbamate,hydrochloride](/img/structure/B14134080.png)
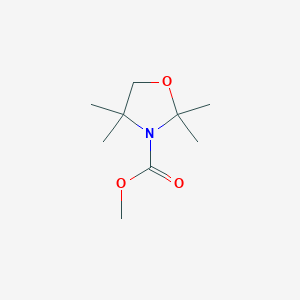
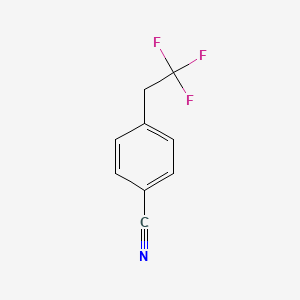
![2-[(Z)-3,3-diethoxyprop-1-enyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14134096.png)
